
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound with a molecular formula of C23H19BrN4O4 This compound is known for its unique chemical structure, which includes a bromine atom, methoxy group, and dichlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of 5-BR-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzamides.
科学的研究の応用
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine and chlorine atoms may also contribute to its biological activity by enhancing its binding affinity to target proteins .
類似化合物との比較
Similar Compounds
- N-(4-BR-PH)-2-((2-(2-HO-5-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE
- 2-(((2-(5-BR-2-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-CYCLOHEXYLBENZAMIDE
- 2-(((2-(5-BR-2-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-(4-ME-PH)BENZAMIDE
Uniqueness
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxybenzylidene and hydrazino groups, makes it a versatile compound for various research applications .
特性
CAS番号 |
764653-83-0 |
|---|---|
分子式 |
C17H14BrCl2N3O3 |
分子量 |
459.1 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H14BrCl2N3O3/c1-26-15-5-3-12(18)6-11(15)8-22-23-16(24)9-21-17(25)10-2-4-13(19)14(20)7-10/h2-8H,9H2,1H3,(H,21,25)(H,23,24)/b22-8+ |
InChIキー |
GWHPVJHUSPICBR-GZIVZEMBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)



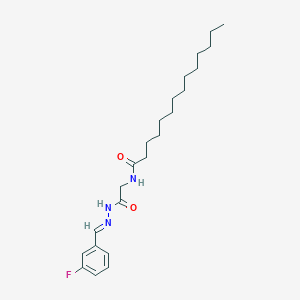
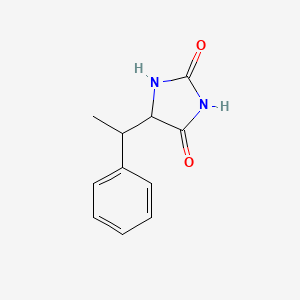
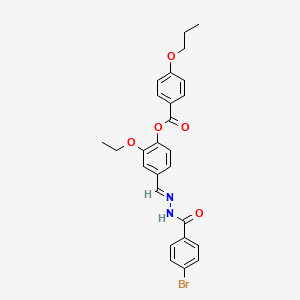
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
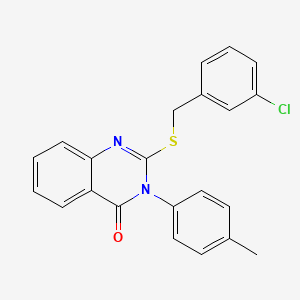
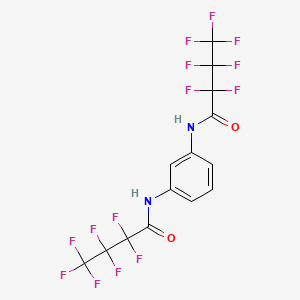
![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
